molecular formula C4H11ClO3Si B1661992 (Chloromethyl)trimethoxysilane CAS No. 5926-26-1

(Chloromethyl)trimethoxysilane

Cat. No. B1661992
CAS RN: 5926-26-1
M. Wt: 170.66 g/mol
InChI Key: FPOSCXQHGOVVPD-UHFFFAOYSA-N
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Description

(Chloromethyl)trimethoxysilane (CMTMS) is a trialkoxysilane with chloromethyl as the organofunctional group having hydrophobic characteristics . Chloromethyl is the electron withdrawing group that improves the mechanical properties of the molecule .


Synthesis Analysis

The synthesis of (Chloromethyl)trimethoxysilane includes steps such as using a wet chemical reduction method to prepare nano-copper, preparing a silicon powder-nano-copper catalyst mixture, and preparing trimethoxysilane by a fixed bed reactor . There are multiple synthesis methods of trimethoxysilane, which includes the direct synthesis of trialkoxysilane .


Molecular Structure Analysis

The molecular formula of (Chloromethyl)trimethoxysilane is C4H11ClO3Si . The molecular weight is 170.67 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Trimethoxysilane is an important substance for producing silane coupling agents. It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond. Thereby it can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of (Chloromethyl)trimethoxysilane include a boiling point of 151 °C, a density of 1.132 g/mL at 25 °C, and a molecular weight of 170.67 .

Safety And Hazards

(Chloromethyl)trimethoxysilane is classified as a flammable liquid (Category 2), H225 . It is advised to keep away from heat, sparks, open flames, and hot surfaces. No smoking is allowed when handling this chemical. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection .

Relevant Papers The paper “Trimethoxysilane Coupling Agents: Hydrolysis Kinetics by FTNIR PLS Model, Synthesis and Characterization of Fluorinated Silicone Resin” explores the hydrolysis rules of the methoxysilane coupling agents .

properties

IUPAC Name

chloromethyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11ClO3Si/c1-6-9(4-5,7-2)8-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOSCXQHGOVVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCl)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207987
Record name Silane, chloromethyl-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Chloromethyl)trimethoxysilane

CAS RN

5926-26-1
Record name (Chloromethyl)trimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5926-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, chloromethyl-trimethoxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, chloromethyl-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Chloromethyl)trimethoxysilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
OB Gorbatsevich, VS Papkov, AM Muzafarov - Russian Chemical Bulletin, 2023 - Springer
A number of polycarbosilanes (PCS) with various types of terminal groups were synthesized by the Grignard reaction with (chloroalkyl) alkoxysilanes. Their structure and properties …
Number of citations: 0 link.springer.com
BА Gostevskii, NF Lazareva - Russian Journal of General Chemistry, 2018 - Springer
The methods of synthesis of bifunctional (iodomethyl)fluorosilanes of general formula ICH 2 SiMe n F 3–n (n = 0, 2) have been elaborated; the structure was proved by 1 H, 13 C, 29 Si …
Number of citations: 1 link.springer.com
M Keppeler, J Holzbock, J Akbarzadeh… - Beilstein journal of …, 2011 - beilstein-journals.org
… mesopores and a cellular macroscopic network, have been prepared through a co-condensation reaction of tetrakis(2-hydroxyethyl)orthosilicate with chloromethyl-trimethoxysilane or 3-…
Number of citations: 17 www.beilstein-journals.org
IV Sterkhova, IM Lazarev, VI Smirnov… - Journal of Organometallic …, 2015 - Elsevier
(Methylaminomethyl)silatrane MeNHCH 2 Si(OCH 2 CH 2 ) 3 N 2 was prepared and characterized by elemental analysis, IR, 1 H, 13 C, and 29 Si NMR spectra. Solvate complex …
Number of citations: 13 www.sciencedirect.com
NF Lazareva, IM Lazarev - Russian Journal of General Chemistry, 2016 - Springer
… We have studied the reaction of chloromethyltrimethoxysilane ClCH2Si(OMe)3 1 with ammonia in methanol solution at normal pressure and room temperature (Scheme 1, table). The …
Number of citations: 3 link.springer.com
N Lazareva, B Gostevskii, A Albanov… - Journal of …, 2022 - Elsevier
The novel N,N-bis(silylmethyl)anilines PhN(CH 2 SiX 3 ) 2 were obtained by the reaction of N-(silylmethyl)anilines PhNHCH 2 SiX 3 with chloromethylsilanes ClCH 2 SiX 3 (SiX 3 = …
Number of citations: 0 www.sciencedirect.com
G Prozorova, N Kuznetsova, L Shaulina… - Journal of …, 2020 - Elsevier
Novel cross-linked insoluble copolymers based on 1-vinyl-1,2,4-triazole and (trimethoxysilyl)methyl-2-methacrylate monomers were synthesized by radical polymerization using AIBN …
Number of citations: 12 www.sciencedirect.com
YI Bolgova, TN Aksamentova, OM Trofimova… - Journal of …, 2022 - Elsevier
The novel stable organosilicon compound containing pentacoordinated silicon atom, named as (trifluorosilyl)methyl 2-methylacrylate, was synthesized and fully characterized including …
Number of citations: 2 www.sciencedirect.com
JO Bauer, C Strohmann - Angewandte Chemie International …, 2014 - Wiley Online Library
Donor‐functionalized silanes with stereogenic silicon centers are extremely rare. A convenient stereocontrolled route to a nitrogen‐oxygen‐functionalized silicon‐chiral compound with …
Number of citations: 35 onlinelibrary.wiley.com
P Vondráček, M Hradec… - Rubber chemistry …, 1984 - meridian.allenpress.com
A comparative study of α- and γ-functiona1 sulfur-containing silane coupling agents in the silica-filled SBR cured by the conventional sulfur system showed that the influence of the …
Number of citations: 69 meridian.allenpress.com

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